molecular formula C18H26N2O4 B1437875 Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate CAS No. 886362-29-4

Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Cat. No.: B1437875
CAS No.: 886362-29-4
M. Wt: 334.4 g/mol
InChI Key: FKAQMJZSCMEXOB-UHFFFAOYSA-N
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Description

Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H26N2O4 and a molecular weight of 334.41 Da

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate typically involves multiple steps, starting with the reaction of piperidine with benzyl chloroformate to form the benzyl piperidine derivative

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with various biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

When compared to similar compounds, Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate stands out due to its unique structure and potential applications. Some similar compounds include:

  • Piperidine derivatives

  • Benzyl esters

  • Amino acid derivatives

These compounds may share some similarities in their chemical properties but differ in their specific applications and biological activities.

Properties

IUPAC Name

benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-2-23-17(21)12-16(19)15-8-10-20(11-9-15)18(22)24-13-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAQMJZSCMEXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661468
Record name Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-29-4
Record name Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Reactant of Route 2
Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Reactant of Route 3
Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Reactant of Route 4
Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Reactant of Route 5
Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Reactant of Route 6
Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

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